molecular formula C26H20O B1312234 4-(1,2,2-Triphenylvinyl)phenol CAS No. 76115-06-5

4-(1,2,2-Triphenylvinyl)phenol

Cat. No. B1312234
CAS RN: 76115-06-5
M. Wt: 348.4 g/mol
InChI Key: ZSZOSPYBNNWIIN-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)phenol is a chemical compound with the molecular formula C26H20O . It has a molecular weight of 348.44 g/mol . The compound appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes was prepared by reacting 4-(1,2,2-triphenylvinyl)phenol with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of 4-(1,2,2-Triphenylvinyl)phenol consists of 26 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule is InChI=1S/C26H20O/c27-24-18-16-23 (17-19-24)26 (22-14-8-3-9-15-22)25 (20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H .


Physical And Chemical Properties Analysis

4-(1,2,2-Triphenylvinyl)phenol is a solid at 20°C . It has a molecular weight of 348.4 g/mol and a topological polar surface area of 20.2 Ų . The compound has a rotatable bond count of 4 and a complexity of 446 . It should be stored under inert gas and conditions to avoid include light and air sensitivity .

Scientific Research Applications

Chemical Synthesis

“4-(1,2,2-Triphenylvinyl)phenol” is a chemical compound with the molecular formula C26H20O . It is a white to almost white powder or crystal and is used in various chemical syntheses .

Aggregation-Induced Emission (AIE)

This compound has been used in the preparation of acrylate monomers with aggregation-induced emission (AIE) attributes . These monomers were prepared by reacting “4-(1,2,2-Triphenylvinyl)phenol” with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .

Polymerization

The resulting acrylate monomers from the AIE process were polymerized by free radical polymerization to give very high molecular-weight AIE-active polymers .

Fluorescence Sensors

The AIE polymers exhibit much more significant AIE activity than their monomers and their precursor “4-(1,2,2-Triphenylvinyl)phenol” in THF–H2O mixtures . The fluorescence of these polymers can be dramatically quenched by a wide variety of nitro compounds . Therefore, these AIE polymers are potential fluorescence sensors for nitroaromatic explosives .

Photochromic Properties

A new tetraphenylethene-based Schiff base “4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol” (TPENOMe) was obtained, which exhibits totally different photochromic and fluorescence properties .

Material Science

The AIE polymers are soluble in common organic solvents and have outstanding film-forming ability . This makes them suitable for use in material science, particularly in the development of new materials with unique optical properties .

Safety And Hazards

The safety information for 4-(1,2,2-Triphenylvinyl)phenol indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

Future Directions

Two different polymorphs of a new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) were obtained, which exhibit totally different photochromic and fluorescence properties . TPENOMe-a can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . TPENOMe-b combined with TPENOMe-a can be used as a reusable data encryption material with both static and dynamic encryption–decryption processes .

properties

IUPAC Name

4-(1,2,2-triphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOSPYBNNWIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462106
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,2-Triphenylvinyl)phenol

CAS RN

76115-06-5
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(1,2,2-Triphenylvinyl)phenol significant in material science and sensing applications?

A1: 4-(1,2,2-Triphenylvinyl)phenol is a key precursor to AIE-active polymers with unique fluorescence properties []. These polymers exhibit minimal fluorescence in solution but emit strong fluorescence in an aggregated state, such as nanoparticles or thin films. This phenomenon, known as aggregation-induced emission (AIE), makes them valuable for sensing applications. In the case of the polymers derived from 4-(1,2,2-Triphenylvinyl)phenol, they exhibit a high sensitivity to nitro compounds []. When these polymers encounter nitro compounds, their fluorescence is quenched, allowing for the detection of these compounds. This is particularly relevant for detecting nitroaromatic explosives.

Q2: How is 4-(1,2,2-Triphenylvinyl)phenol modified to create AIE-active polymers for nitro compound detection?

A2: The research by [] outlines a two-step process:

    Q3: What are the advantages of using these AIE-active polymers for nitro compound detection?

    A3: The AIE-active polymers derived from 4-(1,2,2-Triphenylvinyl)phenol offer several advantages:

    • High Sensitivity: They show significant fluorescence quenching in the presence of various nitro compounds, including explosives like picric acid and TNT [].
    • Selectivity: The polymers exhibit negligible response to non-nitro compounds like toluene and phenol, demonstrating their selectivity for nitro compounds [].
    • Stability: The nanoparticles formed by these polymers in a THF-water mixture exhibit long-term stability, remaining viable for over nine months []. This stability is crucial for practical sensing applications.

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